molecular formula C11H22N2O2 B3046751 Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate CAS No. 1290191-72-8

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B3046751
CAS No.: 1290191-72-8
M. Wt: 214.30
InChI Key: UMBWKSXEVUZEMI-DTWKUNHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate typically involves the protection of amines using carbamates. This process can be carried out using flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and oxidizing agents for oxidation reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical compounds .

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133578
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290191-72-8
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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